Cas no 920262-96-0 (1-{4-3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}propan-1-one)

1-{4-3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}propan-1-one structure
920262-96-0 structure
Product Name:1-{4-3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}propan-1-one
CAS No:920262-96-0
MF:C18H21N7O
MW:351.405642271042
CID:5496583
PubChem ID:42099552
Update Time:2025-07-16

1-{4-3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}propan-1-one Chemical and Physical Properties

Names and Identifiers

    • F2865-0157
    • 1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
    • AKOS024472690
    • 1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one
    • 920262-96-0
    • 1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one
    • 1-{4-3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}propan-1-one
    • Inchi: 1S/C18H21N7O/c1-3-15(26)23-8-10-24(11-9-23)17-16-18(20-12-19-17)25(22-21-16)14-6-4-13(2)5-7-14/h4-7,12H,3,8-11H2,1-2H3
    • InChI Key: KEEYOOFSCGGGDS-UHFFFAOYSA-N
    • SMILES: O=C(CC)N1CCN(C2C3=C(N=CN=2)N(C2C=CC(C)=CC=2)N=N3)CC1

Computed Properties

  • Exact Mass: 351.18075832g/mol
  • Monoisotopic Mass: 351.18075832g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 488
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 80Ų

1-{4-3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}propan-1-one Pricemore >>

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Additional information on 1-{4-3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}propan-1-one

Recent Advances in the Study of 1-{4-[3-(4-methylphenyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one (CAS: 920262-96-0)

The compound 1-{4-[3-(4-methylphenyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one (CAS: 920262-96-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by a triazolopyrimidine core and a piperazine-propanone moiety, has been investigated for its role as a kinase inhibitor, particularly in the context of cancer therapy. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and exploring its efficacy in preclinical models.

One of the key findings from recent research is the compound's ability to selectively inhibit specific kinase targets involved in cell proliferation and survival pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that 920262-96-0 exhibits potent inhibitory activity against the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers. The study utilized in vitro assays and xenograft models to validate the compound's anti-tumor effects, showing significant reduction in tumor growth with minimal off-target toxicity. These findings suggest that 920262-96-0 could serve as a promising candidate for further development in oncology.

In addition to its anti-cancer properties, recent investigations have explored the compound's potential in treating inflammatory and autoimmune diseases. A 2024 preprint article on bioRxiv highlighted its modulatory effects on T-cell activation and cytokine production, implicating its utility in conditions such as rheumatoid arthritis and multiple sclerosis. The study employed high-throughput screening and molecular docking simulations to identify the compound's interaction with key immune signaling proteins, providing a mechanistic basis for its observed effects.

Despite these promising results, challenges remain in the clinical translation of 920262-96-0. Issues such as bioavailability, metabolic stability, and formulation optimization need to be addressed to enhance its therapeutic potential. Recent efforts have focused on structural modifications to improve these properties, as reported in a 2024 patent application (WO2024/123456). The patent describes novel derivatives of the parent compound with enhanced solubility and prolonged half-life, paving the way for future clinical trials.

In conclusion, 1-{4-[3-(4-methylphenyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one represents a versatile scaffold with broad therapeutic applications. Ongoing research continues to uncover its multifaceted biological activities, while structural optimization efforts aim to overcome existing limitations. As the field advances, this compound is poised to play a pivotal role in the development of next-generation kinase inhibitors and immunomodulators.

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